molecular formula C12H13BrN2O B580676 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-17-8

6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B580676
CAS RN: 1272756-17-8
M. Wt: 281.153
InChI Key: DZVKUMGRDZGAIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity. This can involve studying its reactions with various reagents under different conditions. Computational chemistry can also be used to predict the outcomes of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various experimental techniques. These properties can affect how the compound is handled, stored, and used .

Scientific Research Applications

Structural Analysis and Synthesis

  • Redetermination of Structure : The structure of spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one was redetermined at 113 K, revealing a molecule comprising two fused six-membered rings and one five-membered ring. It was noted for its intermolecular N—H⋯O hydrogen bonds forming a two-dimensional sheet (Zhang et al., 2008).

  • Novel Synthesis Methods : Methods for synthesizing various derivatives of spirobenzo[h]quinazoline, including spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate, were developed. These methods enabled the creation of new classes of spirobenzo[h]quinazoline derivatives (Grigoryan et al., 2017).

Biological and Pharmacological Properties

  • Anticonvulsant, Antidepressant, and Antibacterial Properties : Studies have shown that certain spirobenzo[h]quinazoline derivatives possess notable anticonvulsant, antidepressant, and antibacterial properties. These properties were observed in synthesized derivatives containing methyl substituents on the benzene ring (Grigoryan et al., 2018).

  • Anti-Monoamine Oxidase and Antitumor Activity : Various synthesized derivatives of spirobenzo[h]quinazolines demonstrated high anti-monoamine oxidase and antitumor activity, indicating potential therapeutic applications in these areas (Markosyan et al., 2015).

Chemical Reactions and Transformations

  • Mannich Reaction and Hydrolysis : The Mannich aminomethylation of certain quinazolinone derivatives leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment. Hydrolysis of these spirans yields 3-azabicyclo[3.3.1]nonanes (Markov & Farat, 2012).

  • Solid-Phase Synthesis of Spiroquinazolines : A solid-phase synthesis method was presented for creating spiroquinazoline derivatives, which have unique 3D architectures and pharmacological relevance. This synthesis involved a base-mediated tandem reaction including C-arylation, cyclization, and ring expansion into quinazolines (Pospíšilová et al., 2018).

Mechanism of Action

The mechanism of action of a compound, particularly a drug, describes how it interacts with its target in the body to produce its effects. This often involves binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards of a compound are assessed through toxicology studies, which can involve testing the compound in cells, animals, and ultimately humans. Information on safety and hazards is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, developing more efficient synthesis methods, or exploring new applications for the compound .

properties

IUPAC Name

6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-8-3-4-10-9(7-8)11(16)15-12(14-10)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVKUMGRDZGAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175833
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

CAS RN

1272756-17-8
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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